2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine
Description
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c17-14-13-11-8-4-5-9-12(11)20-16(13)19-15(18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXQBNOGCILJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320295 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77373-46-7 | |
| Record name | NSC357373 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the aza-Wittig reaction of iminophosphorane with alkyl isocyanates to form carbodiimides, which are then reacted with various nucleophilic reagents under mild conditions . Another method involves the cyclization of amino-esters with formamide to yield the desired pyrimidinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance production efficiency.
Chemical Reactions Analysis
Formation via Amination Reactions
The synthesis of related thienopyrimidine derivatives often involves amination steps. For example, 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-4(3H)one undergoes reactions with β-aroylacrylic acid and hydrazine hydrate to form γ-ketoacid intermediates, which can further react with acetic anhydride to yield fused cyclic systems . A similar approach could plausibly generate the target amine via amination of a carbonyl precursor.
Cyclization Using Oxalyl Chloride
In analogous systems, oxalyl chloride facilitates cyclization to form imidazolidinedione moieties. For instance, N,N′-bis(5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4-yl)methanediamine reacts with oxalyl chloride in dichloroethane to form a cyclic compound with a 4,5-imidazolidinedione group . This suggests potential for cyclization in the target compound under similar conditions.
Smiles Rearrangement
The Smiles rearrangement, observed in structurally related naphthyridines, involves intramolecular nucleophilic aromatic substitution. For example, 1-amino-3-chloro-2,7-naphthyridines undergo Smiles rearrangement under basic conditions (e.g., NaOH in ethanol) to form oxo derivatives . While not directly confirmed for the target compound, the presence of a sulfur atom in the thienopyrimidine core may influence reactivity.
Alkylation and O-/S-Acylation
Alkylation of thienopyrimidine derivatives is common. For instance, ethyl chloroacetate reacts with 3-oxo-2,7-naphthyridines under basic conditions to form O-alkylated intermediates, which cyclize to fused furo derivatives . Similarly, S-alkylation with ethyl 2-mercaptoacetate can lead to thieno derivatives . These reactions highlight the versatility of the heterocyclic core for functionalization.
Spectroscopic Characterization
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IR Spectroscopy :
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NMR Spectroscopy :
Mass Spectrometry
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Molecular ion peaks (M⁺) correlate with molecular weight. For example, a related thienopyrimidine derivative showed m/z = 476 .
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Fragmentation patterns may reveal cleavage points in the fused ring system.
Substitution and Cross-Coupling
The phenyl substituent and tetrahydrobenzo ring system may participate in:
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Electrophilic aromatic substitution : Directed by electron-donating groups (e.g., sulfur in the thienopyrimidine core).
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Palladium-catalyzed couplings : Potential for C–C bond formation at reactive positions.
Biological Relevance
Though not explicitly studied for this compound, related thienopyrimidines exhibit:
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Antibacterial activity : Inhibition of dihydrofolate reductase (DHFR) in pathogens like Mycobacterium tuberculosis .
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Antitumor activity : GI₅₀ values in the 10⁻⁷–10⁻⁹ M range against multiple cancer cell lines .
Table 1: Selected Reactions and Yields
Table 2: Spectroscopic Data for Related Compounds
Research Findings
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Thermal Stability : High melting points (e.g., 298–299 °C in imidazolidinedione derivatives) suggest robustness under reaction conditions .
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Solubility : Low solubility in common solvents may necessitate specialized workup procedures .
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Biological Potential : Structural motifs in thienopyrimidines correlate with DHFR inhibition and antitumor activity, warranting further study .
This synthesis highlights the compound’s reactivity in cyclization, substitution, and rearrangement reactions, supported by spectroscopic and mechanistic insights from related systems. Further studies could explore its biological applications and expanded functionalization strategies.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies have demonstrated that derivatives of tetrahydrobenzo-thieno-pyrimidines possess anti-inflammatory effects. A study synthesized various derivatives and evaluated their activity against inflammation models, showing promising results for this class of compounds in managing inflammatory diseases .
- Anticancer Properties : The compound's structural framework allows it to interact with various cellular pathways involved in cancer progression. It has been suggested that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that certain derivatives exhibit antimicrobial properties against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Case Study 1: Anti-inflammatory Activity
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of tetrahydrobenzo-thieno-pyrimidine derivatives and assessed their anti-inflammatory effects using in vitro models. The results indicated that these compounds significantly reduced pro-inflammatory cytokine production and exhibited lower toxicity compared to traditional anti-inflammatory drugs .
Case Study 2: Anticancer Potential
Another research effort focused on evaluating the anticancer properties of similar compounds in human cancer cell lines. The findings revealed that certain modifications to the tetrahydrobenzo-thieno-pyrimidine structure enhanced cytotoxicity against specific cancer types, suggesting avenues for further drug development .
Mechanism of Action
The mechanism by which 2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as Taq polymerase and telomerase . These interactions trigger downstream effects, including caspase activation and the inhibition of ERK2 phosphorylation, ultimately leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Trends in Structure-Activity Relationships (SAR)
Methylthio or morpholino groups (e.g., in derivatives) improve solubility but may reduce cytotoxicity compared to bulkier aryl substituents .
Position 4 Modifications: Free amines (e.g., 4-ylamine) are critical for hydrogen bonding with enzymes like HDAC6 or cyclooxygenase . Aminobutanoic acid derivatives () exhibit balanced hydrophilicity, enhancing antimicrobial activity .
Tetrahydrobenzo Ring :
- Saturation of the benzo ring increases metabolic stability compared to fully aromatic analogs, as seen in anti-inflammatory derivatives .
Pharmacological Performance
- Anticancer Activity : Derivatives with 4-(methylthio)phenylamine () show moderate cytotoxicity, suggesting that electron-donating groups at position 4 may enhance antitumor effects .
- Anti-inflammatory Activity: The sec-butylideneamino group in AS1 () mimics steric hindrance of NSAIDs, contributing to COX-2 selectivity .
- Antioxidant Activity : Pyridine-phenyl substitution () introduces redox-active moieties, enabling radical scavenging .
Biological Activity
2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine, a compound with a complex heterocyclic structure, has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a thieno-pyrimidine core that is critical for its biological activity. Its structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 297.37 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | 70059-58-4 |
Antiviral Properties
Recent studies have indicated that thienyl compounds similar to this compound exhibit antiviral properties. For instance, certain thienyl derivatives have been shown to inhibit RNA viruses effectively. The mechanism often involves the disruption of viral replication processes by targeting specific enzymatic pathways crucial for nucleotide synthesis .
Antimicrobial Activity
Research has demonstrated that compounds within the thieno-pyrimidine class possess antimicrobial effects. These compounds can inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and disruption of metabolic pathways. In vitro studies have shown that derivatives of this compound can effectively reduce the viability of pathogenic bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
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Antiviral Activity Against Hepatitis E Virus (HEV) :
A study investigated the effects of nucleotide synthesis inhibitors on HEV replication. The results suggested that targeting specific enzymes in the pyrimidine biosynthetic pathway could enhance antiviral activity against HEV . This indicates a possible therapeutic application for thienyl compounds. -
Antimicrobial Efficacy :
A recent investigation into the antimicrobial properties of thienopyrimidine derivatives revealed significant inhibitory effects on various bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on these compounds . -
Inhibition of Inflammatory Mediators :
In a controlled trial assessing the anti-inflammatory effects of thienyl compounds, it was found that these agents could significantly reduce markers of inflammation in animal models. This suggests their potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine derivatives?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization in glacial acetic acid and DMSO under reflux (30–60 min). Recrystallization from acetic acid yields pure products, as confirmed by NMR and IR spectroscopy .
Q. How are structural ambiguities resolved during characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, NH₂). For complex stereochemical issues, X-ray diffraction (XRD) analysis is recommended, as demonstrated in crystallographic studies of analogous thieno[2,3-d]pyrimidin-4-ones .
Q. What pharmacological assays are suitable for preliminary evaluation of bioactivity?
- Methodological Answer : In vitro enzyme inhibition assays (e.g., tyrosinase or kinase targets) are standard. Molecular docking studies using software like AutoDock Vina can predict binding affinities to active sites, guiding subsequent in vitro validation. Use positive controls (e.g., kojic acid for anti-tyrosinase studies) to benchmark activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in heterocyclization steps?
- Methodological Answer : Systematic variation of solvent polarity (e.g., acetic acid vs. DMSO mixtures), temperature (reflux vs. microwave-assisted heating), and catalyst loading (e.g., POCl₃) can improve cyclization efficiency. Monitor reaction progress via TLC or HPLC to identify side products (e.g., unreacted azomethines) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct dose-response assays to establish IC₅₀ values under standardized conditions (pH, temperature, substrate concentration). Compare compound purity (HPLC ≥95%) and stereochemistry (chiral HPLC or XRD) between studies. Validate docking predictions with mutagenesis or competitive binding assays .
Q. What strategies mitigate challenges in purifying polar derivatives of this compound?
- Methodological Answer : Use gradient recrystallization (e.g., acetic acid/water mixtures) or column chromatography with silica gel and polar eluents (ethyl acetate:methanol). For highly polar derivatives, ion-pair chromatography or preparative HPLC with C18 columns improves resolution .
Q. How can computational methods enhance the design of novel derivatives with improved target selectivity?
- Methodological Answer : Perform molecular dynamics simulations to assess ligand-protein stability and binding free energy (MM-PBSA/GBSA). Use QSAR models trained on existing bioactivity data to predict substituent effects. Synthesize top candidates for in vitro validation, prioritizing substituents with high predicted LogP and low steric hindrance .
Q. What analytical techniques are critical for detecting byproducts in multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
